An In-depth Technical Guide to 5-(Cyclohex-3-en-1-yl)-1H-imidazole: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 5-(Cyclohex-3-en-1-yl)-1H-imidazole: Structure, Properties, and Synthetic Pathways
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This technical guide provides a comprehensive analysis of the chemical structure, predicted physicochemical properties, and a proposed synthetic methodology for 5-(Cyclohex-3-en-1-yl)-1H-imidazole. While this specific molecule is not extensively documented in current literature, this paper will extrapolate from the known characteristics of the imidazole and cyclohexene moieties to offer a scientifically grounded overview for researchers, scientists, and drug development professionals.
Introduction to the Core Moieties
The unique properties of 5-(Cyclohex-3-en-1-yl)-1H-imidazole arise from the fusion of two key chemical entities: the aromatic, polar imidazole ring and the non-polar, reactive cyclohexene ring.
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The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, imidazole is a highly polar and water-soluble compound.[3][4] It is amphoteric, capable of acting as both a weak acid and a weak base.[5] This dual nature, along with its ability to participate in hydrogen bonding, is crucial for its role in biological systems, most notably in the amino acid histidine.[1]
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The Cyclohexene Ring: As a cyclic alkene, cyclohexene is a colorless liquid with a characteristic sweet odor.[6][7] It is insoluble in water and serves as a versatile precursor in organic synthesis.[8][9] The presence of a double bond makes it susceptible to a variety of addition and oxidation reactions.[10]
The combination of these two rings in 5-(Cyclohex-3-en-1-yl)-1H-imidazole suggests a molecule with a unique profile of polarity, reactivity, and potential for biological interactions.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is presented below:

Figure 1: 2D structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole.
The following table summarizes the predicted physicochemical properties of this compound, derived from the known properties of imidazole and cyclohexene.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₉H₁₂N₂ | Calculated from the chemical structure. |
| Molecular Weight | 148.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Imidazole is a solid with a melting point of 89-91°C, while cyclohexene is a liquid with a boiling point of 83°C.[5][6] The combination is likely to have intermediate properties. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether. | The polar imidazole ring imparts some water solubility, while the nonpolar cyclohexene ring enhances solubility in organic solvents.[3][8] |
| pKa (of conjugate acid) | ~7 | The basicity will be primarily determined by the imidazole ring, which has a pKa of approximately 7 for its conjugate acid.[5] |
| Boiling Point | > 180°C | Expected to be significantly higher than that of cyclohexene (83°C) due to increased molecular weight and intermolecular hydrogen bonding from the imidazole moiety.[6][11] |
| Melting Point | < 0°C | Likely to be lower than imidazole's melting point of 89-91°C due to the non-planar cyclohexene ring disrupting crystal packing.[5] |
Proposed Synthetic Methodology: Palladium-Catalyzed Cross-Coupling
A plausible and efficient route for the synthesis of 5-(Cyclohex-3-en-1-yl)-1H-imidazole is through a palladium-catalyzed cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds between heterocyclic and carbocyclic systems.[12] A potential strategy involves the coupling of a 5-halo-1H-imidazole derivative with cyclohex-3-en-1-ylboronic acid (a Suzuki-Miyaura coupling).
Experimental Protocol
Materials:
-
5-Iodo-1H-imidazole (or 5-bromo-1H-imidazole)
-
Cyclohex-3-en-1-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-iodo-1H-imidazole (1 equivalent), cyclohex-3-en-1-ylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in anhydrous 1,4-dioxane.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reactants with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the catalyst solution to the reaction flask via syringe, followed by degassed water (10% of the total solvent volume).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(cyclohex-3-en-1-yl)-1H-imidazole.
Synthetic Workflow Diagram
Caption: Generalized mechanism of enzyme inhibition by an imidazole-based compound.
Conclusion
While 5-(Cyclohex-3-en-1-yl)-1H-imidazole is not a well-characterized compound, its constituent parts suggest a molecule of significant interest for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. The unique combination of an aromatic, polar imidazole ring and a nonpolar, reactive cyclohexene ring makes it a compelling target for further investigation into its potential therapeutic applications. Future research should focus on the successful synthesis and subsequent biological evaluation of this novel compound.
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